N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide
Description
This compound features a 1H-indole core substituted at the 3-position with a 4-methylbenzamide group and at the 2-position with a 4-(4-methoxyphenyl)piperazine moiety connected via a carbonyl linker. Its molecular formula is C₂₈H₂₇FN₄O₂ (based on a closely related analog in ). The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors such as serotonin or dopamine .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)27(33)30-25-23-5-3-4-6-24(23)29-26(25)28(34)32-17-15-31(16-18-32)21-11-13-22(35-2)14-12-21/h3-14,29H,15-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNWOLUHEAIUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate indole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, chloroform, ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and enzyme inhibition properties.
Medicine: Investigated for its role in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substituent Variations
Fluorophenyl Analogs
- L881-0094 (N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-methylbenzamide): Structural Difference: Replaces the 4-methoxyphenyl with a 4-fluorophenyl group. Implications: The electron-withdrawing fluoro substituent may enhance binding affinity to receptors like 5-HT₁A compared to methoxy, as seen in , where fluorophenyl-piperazine derivatives (e.g., p-MPPF) exhibited potent antagonism (ID₅₀ = 3 mg/kg) .
Chlorophenyl and Dichlorophenyl Analogs
Linker Modifications
Carbonyl vs. Ethyl Linkers
- Compounds (15–19): Feature an ethyl linker between indole and benzamide (e.g., N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide, 15).
Methylene Linkers
Structure-Activity Relationships (SAR)
Electronic Effects of Piperazine Substituents
- 4-Methoxyphenyl (Target) : Electron-donating methoxy group may enhance π-π stacking with aromatic residues in receptors.
- 4-Fluorophenyl (L881-0094) : Electron-withdrawing fluoro group could improve binding through dipole interactions or hydrogen bonding .
- Chlorophenyl () : Chlorine’s inductive effects may increase metabolic stability but reduce solubility .
Data Tables
Table 1: Key Structural and Physical Properties
Biological Activity
N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes an indole core, a piperazine ring, and a methoxyphenyl group. Its IUPAC name is this compound, with the molecular formula .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Serotonin Receptor Modulation : Compounds with similar structures have been studied for their interactions with serotonin receptors, suggesting potential applications in mood disorders .
- Kinase Inhibition : Some studies have indicated that benzamide derivatives can inhibit specific kinases involved in cancer progression, providing a pathway for cancer therapeutics .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds, it was found that derivatives with piperazine moieties significantly reduced neuronal apoptosis in models of neurodegeneration. The mechanism was attributed to AChE inhibition and modulation of neurotrophic factors.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related benzamide compounds. The results showed that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cell lines, suggesting a promising avenue for further research into their use as chemotherapeutic agents.
Comparative Studies
Comparative studies with other benzamide derivatives reveal that while many exhibit similar biological activities, variations in substituents significantly affect their potency and selectivity. For instance, compounds with halogen substitutions at specific positions on the aromatic rings often demonstrate enhanced receptor binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
